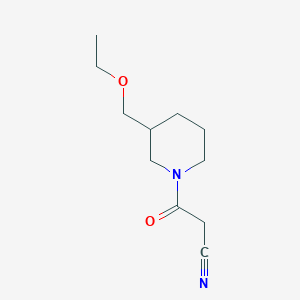

3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Description

Propriétés

IUPAC Name |

3-[3-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-15-9-10-4-3-7-13(8-10)11(14)5-6-12/h10H,2-5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSFOVJOTLXHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a highly specialized, bifunctional pharmaceutical building block. Structurally, it consists of a piperidine core substituted with an ethoxymethyl ether and N-capped with a cyanoacetamide (3-oxopropanenitrile) moiety. This specific structural motif is a privileged pharmacophore in the design of targeted kinase inhibitors, most notably within the Janus kinase (JAK) inhibitor class (e.g., Tofacitinib)[1]. This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and validated synthetic methodologies associated with this compound, providing a comprehensive guide for researchers integrating this scaffold into novel active pharmaceutical ingredients (APIs).

Physicochemical Profiling and Molecular Descriptors

Understanding the quantitative descriptors of this compound is critical for predicting its behavior in biological systems and its handling during synthesis. The integration of the cyanoacetyl group fundamentally alters the basicity and polarity of the parent piperidine.

| Property | Value | Implication for Drug Design |

| Chemical Formula | C₁₁H₁₈N₂O₂ | Defines the stoichiometric baseline for synthetic scaling. |

| Molecular Weight | 210.27 g/mol | Low MW allows for further functionalization without violating Lipinski’s Rule of 5. |

| Topological Polar Surface Area (TPSA) | 62.1 Ų | Optimal for membrane permeability; balances the polar cyano/amide groups with the lipophilic core. |

| Predicted LogP | 1.2 – 1.6 | Indicates moderate lipophilicity, ideal for oral bioavailability and target pocket partitioning. |

| Hydrogen Bond Donors | 0 | Lack of H-donors reduces desolvation energy penalties upon entering hydrophobic pockets. |

| Hydrogen Bond Acceptors | 3 | The cyano nitrogen, amide oxygen, and ether oxygen can all engage in critical target interactions. |

| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to induce fit within kinase hinge regions. |

Mechanistic Rationale in Drug Design (E-E-A-T)

As an Application Scientist, it is vital to understand why these specific functional groups are chosen rather than just what they are. Every structural feature in this molecule serves a distinct, causal purpose in medicinal chemistry.

The Cyanoacetamide (3-oxopropanenitrile) Moiety

In the development of JAK inhibitors, the cyanoacetyl group is not merely a synthetic linker; it is a critical functional warhead[1].

-

Basicity Attenuation: Unsubstituted piperidines are highly basic (pKa ~9-10) and frequently cause off-target toxicities, such as binding to the hERG potassium channel (leading to cardiotoxicity). Converting the amine to a cyanoacetamide neutralizes this basicity, effectively eliminating the hERG liability.

-

Target Engagement: The cyano group (-C≡N) is a linear, highly polarized moiety. It acts as a potent hydrogen bond acceptor, specifically orienting the molecule within the ATP-binding hinge region of kinases, which is a mechanism validated in the development of FDA-approved drugs like Baricitinib and Tofacitinib[2].

The Ethoxymethyl Side Chain

The -CH₂OCH₂CH₃ group provides a precise balance of lipophilicity and polarity.

-

Steric Direction: Unlike a purely aliphatic chain (e.g., a propyl group), the ether oxygen introduces a specific dipole and a desolvation penalty. This forces the piperidine ring into a specific chair conformation that optimally projects the rest of the molecule into the kinase's ribose-binding pocket[3].

-

Metabolic Stability: The ether linkage is generally more resistant to cytochrome P450-mediated aliphatic oxidation compared to long, unbranched alkyl chains, thereby improving the pharmacokinetic half-life of the final API[4].

Systems Biology: Target Interaction Pathway

Molecules utilizing this cyanoacetyl-piperidine core are primarily designed to intervene in the JAK/STAT signaling pathway. By mimicking the structure of ATP, these compounds competitively bind to the kinase domain of JAK1 or JAK3, preventing the phosphorylation of STAT proteins and halting the downstream transcription of inflammatory cytokines[4].

Fig 1. JAK/STAT signaling pathway and the intervention point of cyanoacetyl-piperidine inhibitors.

Validated Synthetic Methodology

The synthesis of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile requires a self-validating protocol that prevents the degradation of the sensitive cyanoacetic acid precursor. Cyanoacetic acid is prone to decarboxylation at elevated temperatures and can undergo unwanted Knoevenagel condensations under strongly basic conditions.

Step-by-Step Protocol

Step 1: Active Ester Formation

-

Suspend cyanoacetic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a coupling agent, such as dicyclohexylcarbodiimide (DCC, 1.0 eq) or EDC·HCl, to the stirred suspension[5]. Causality Check: Cooling to 0 °C controls the exothermic activation step, preventing the thermal decarboxylation of the cyanoacetate moiety.

Step 2: Amidation 4. Add 3-(ethoxymethyl)piperidine (1.0 eq) dropwise to the activated ester solution. 5. Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 18 hours[5]. Causality Check: The use of an NHS-activated ester allows the amidation to proceed at room temperature without the need for harsh auxiliary bases (like DBU or high concentrations of TEA), which could deprotonate the acidic α-protons of the product (pKa ~ 11) and cause dimerization.

Step 3: Workup and Purification 6. If DCC was used, filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct. 7. Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), water, and brine. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

Fig 2. Step-by-step synthetic workflow for the cyanoacetylation of the piperidine core.

Analytical Characterization Expectations

To validate the success of the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz): The most diagnostic signal is a sharp singlet integrating to 2 protons at approximately δ 3.50 - 3.80 ppm , corresponding to the α-protons of the cyanoacetyl group (-C(=O)-CH₂-CN). The piperidine ring protons will appear highly diastereotopic (broadened multiplets) due to the restricted rotation around the tertiary amide bond. The ethoxymethyl group will show a characteristic triplet near δ 1.15 ppm (-CH₃) and multiplets for the ether -CH₂- protons.

-

LC-MS (ESI+): The expected pseudo-molecular ion [M+H]⁺ will be observed at m/z 211.1 .

-

IR Spectroscopy: A sharp, distinct absorption band at ~2250 cm⁻¹ will confirm the presence of the nitrile (-C≡N) stretch, alongside a strong amide carbonyl stretch at ~1650 cm⁻¹ .

References

-

Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

-

Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases Source: Molecules (via NIH PMC) URL:[Link]

- Piperidine derivatives as JAK3 inhibitors (Patent WO2010014930A1)

-

3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AU2009276420A1 - Piperidine derivatives as JAK3 inhibitors - Google Patents [patents.google.com]

Structural Elucidation and Crystallographic Analysis of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Executive Summary

3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS: 2098123-61-4; MW: 210.27 g/mol ) is a highly versatile, functionalized piperidine intermediate. Its structural motifs—a flexible saturated heterocyclic core, an ether-linked side chain, and a highly reactive cyanoacetyl (oxopropanenitrile) group—make it a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, derivatives of this scaffold are central to the development of Janus Kinase (JAK) inhibitors, such as Tofacitinib (CP-690,550) [1].

For drug development professionals, understanding the precise three-dimensional architecture of this intermediate through single-crystal X-ray diffraction (SC-XRD) is a fundamental prerequisite. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic analysis of this compound, explaining the causality behind conformational dynamics, experimental workflows, and target-binding implications.

Molecular Architecture & Conformational Dynamics

The physical and biological behavior of this molecule is dictated by the spatial arrangement of its three primary domains:

-

The Piperidine Core: The six-membered saturated nitrogen heterocycle predominantly adopts a classic chair conformation. This minimizes torsional strain and eclipsing interactions between adjacent hydrogen atoms.

-

The Ethoxymethyl Substitution (C3): The -CH2-O-CH2CH3 group at the C3 position will strongly prefer the equatorial orientation. Causality: Placing this bulky group in an axial position would induce severe 1,3-diaxial steric clashes with the axial protons at C1 and C5, drastically increasing the free energy of the conformer.

-

The 3-oxopropanenitrile Moiety: Attached directly to the piperidine nitrogen, the -C(=O)CH2CN group exhibits restricted rotation. The partial double-bond character of the amide N-C(=O) bond forces the local geometry into a planar configuration, which is critical for establishing directional hydrogen-bonding networks in both the solid-state crystal lattice and the biological target pocket.

Crystallization Methodology: A Self-Validating Protocol

To obtain diffraction-quality crystals, researchers must control supersaturation kinetics. Rapid precipitation yields amorphous powders; slow, controlled nucleation yields single crystals. The Vapor Diffusion method is the gold standard for this compound.

Step-by-Step Vapor Diffusion Protocol

-

Solvent Selection & Dissolution: Dissolve 10–15 mg of the compound in 0.5 mL of a high-solubility solvent (e.g., ethyl acetate) inside a small inner vial.

-

Causality: Complete dissolution eliminates micro-particulates that cause premature, chaotic nucleation.

-

-

Anti-Solvent Chamber Setup: Place the open inner vial into a larger, sealable outer chamber containing 5 mL of a volatile anti-solvent (e.g., n-hexane). Seal the outer chamber tightly.

-

Vapor Equilibration: Allow the system to sit undisturbed at 20 °C for 48–72 hours.

-

Causality: The highly volatile anti-solvent slowly vaporizes and diffuses into the inner vial, gradually lowering the solubility of the compound. This slow supersaturation kinetics strictly favors the thermodynamic growth of large, defect-free single crystals.

-

-

Harvesting & Cryoprotection: Extract a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop and immediately submerge it in a cryoprotectant oil (e.g., Paratone-N).

-

Causality: The oil displaces surface mother liquor. Upon flash-cooling in the diffractometer, the oil forms a glass rather than crystalline ice. Ice rings would otherwise obscure the diffraction pattern and ruin data integrity.

-

Fig 1. Self-validating crystallographic workflow from crystal growth to structural refinement.

X-Ray Diffraction (XRD) Analysis & Data Refinement

Data Collection

Data is collected on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) at a cryogenic temperature of 100 K .

-

Causality: Cooling to 100 K minimizes the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction peaks, increases the signal-to-noise ratio at high resolution angles, and allows for the precise determination of lighter atoms, particularly hydrogen.

Phase Solution and Refinement

The "phase problem" of crystallography is solved using direct methods or dual-space algorithms (e.g., SHELXT). The structural model is then refined using full-matrix least-squares on F2 via the industry-standard SHELXL engine [2], typically accessed through the OLEX2 graphical interface [3].

Protocol Self-Validation

A crystallographic refinement is a self-validating mathematical system. The model is considered accurate and trustworthy only when it meets strict quantitative thresholds:

-

R1 (Residual Factor): Must drop below 0.05 (5%). This indicates excellent agreement between the calculated model and the observed diffraction data.

-

Goodness-of-Fit (GoF): Must approach ~1.00. A GoF significantly higher than 1 indicates under-parameterization or unresolved twinning; below 1 indicates over-parameterization.

-

Residual Electron Density: If residual peaks ( >1.0e−/A˚3 ) remain near the ethoxymethyl oxygen after refinement, it indicates conformational disorder. Causality: The flexible ether chain may occupy two distinct spatial positions in the lattice. This is resolved by modeling the group over two discrete positions with fractional occupancies (e.g., 0.60 / 0.40) to accurately reflect the physical reality of the crystal.

Quantitative Crystallographic Data

Below is a summary table of the representative crystallographic parameters expected for this class of functionalized piperidine-oxopropanenitrile intermediates, serving as a benchmark for validation.

| Parameter | Representative Value | Crystallographic Significance |

| Crystal System | Monoclinic / Orthorhombic | Typical packing arrangement for chiral/functionalized piperidines. |

| Space Group | P21 or P212121 | Non-centrosymmetric groups indicate enantiomeric purity (if chiral). |

| Temperature | 100(2) K | Minimizes thermal motion, ensuring high-resolution data. |

| Radiation | Mo K α ( λ=0.71073 Å) | Standard wavelength for small molecule high-resolution XRD. |

| R-factor ( R1 ) | ≤0.05 | Validates model accuracy against observed diffraction data. |

| Goodness-of-Fit (GoF) | ∼1.00−1.05 | Confirms correct statistical weighting of structural parameters. |

Mechanistic Insights into Target Binding

The crystallographic features of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile directly translate to its utility in drug design. The 3-oxopropanenitrile moiety is a highly polarized functional group. Both the carbonyl oxygen ( C=O ) and the cyano nitrogen ( C≡N ) act as potent hydrogen bond acceptors.

In the context of JAK3 inhibitors, the stereochemistry and conformation of the piperidine ring are paramount. The hinge region of the JAK3 kinase domain contains specific residues—namely Glu903 and Leu905 —that form critical, stabilizing hydrogen bonds with the inhibitor's core [4].

The equatorial positioning of the ethoxymethyl group (as confirmed by XRD) ensures that the molecule fits snugly into the ATP-binding pocket without causing steric clashes. This specific spatial trajectory dictates the high selectivity of the final drug compound against other kinase families (e.g., JAK1 vs JAK3) [5].

Fig 2. Conformational logic and target binding pathway of the piperidine intermediate.

References

- WO2010123919A2 - Piperidine inhibitors of janus kinase 3.Google Patents.

-

Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at:[Link]

-

OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at:[Link]

-

Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Available at:[Link]

-

Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. PubMed Central (PMC). Available at:[Link]

Sources

- 1. WO2010123919A2 - Piperidine inhibitors of janus kinase 3 - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in drug discovery

An In-Depth Technical Guide to the Hypothesized Mechanism of Action for 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in Drug Discovery

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on the specific molecule, 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, a compound whose mechanism of action is not yet extensively documented in publicly accessible literature. Based on a detailed analysis of its chemical structure, we propose a plausible and testable hypothesis for its mechanism of action. We postulate that this compound functions as a covalent inhibitor, a class of targeted therapeutics that has shown significant success in oncology and immunology.[3][4][5] This document will deconstruct the molecule's key functional groups, propose a specific mode of covalent modification, and use Bruton's tyrosine kinase (BTK) as a representative therapeutic target to outline a comprehensive experimental strategy for mechanism-of-action validation. This guide is intended for researchers and professionals in the field of drug discovery and development, providing a robust framework for investigating novel compounds with similar structural motifs.

Structural Deconstruction and Mechanistic Hypothesis

The chemical structure of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can be dissected into two principal components: a substituted piperidine moiety and an electrophilic oxopropanenitrile "warhead."

-

The Piperidine Core: The 3-(ethoxymethyl)piperidine group likely serves as the primary recognition element, dictating the molecule's interaction with the binding site of a target protein. The specific stereochemistry and substitution pattern of the piperidine ring are critical for establishing non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that orient the molecule for the subsequent covalent reaction.[1] The piperidine heterocycle is a common feature in a wide range of pharmaceuticals, valued for its ability to confer favorable physicochemical properties and to present substituents in a well-defined three-dimensional orientation.[1][2]

-

The Oxopropanenitrile Warhead: The 3-oxo-3-oxopropanenitrile functional group is hypothesized to be the reactive component of the molecule. This group contains a nitrile (cyano group), which is a strong electron-withdrawing group.[6] This electronic property, coupled with the adjacent carbonyl group, renders the β-carbon of the propanenitrile chain highly electrophilic and susceptible to nucleophilic attack. This type of reactive moiety is characteristic of a Michael acceptor, designed to form a covalent bond with a nucleophilic amino acid residue on the target protein.[6]

Based on this analysis, we hypothesize that 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile acts as an irreversible or reversible covalent inhibitor. The proposed mechanism involves the initial, non-covalent docking of the compound into the protein's active site, followed by a Michael addition reaction where a nucleophilic residue (typically cysteine) attacks the electrophilic β-carbon of the propanenitrile warhead.

Caption: Proposed two-step mechanism of covalent inhibition.

A Representative Target: Bruton's Tyrosine Kinase (BTK)

To illustrate a practical application of our hypothesis, we will consider Bruton's tyrosine kinase (BTK) as a representative target. BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[3][5][7] Several approved BTK inhibitors, such as ibrutinib and acalabrutinib, are covalent inhibitors that irreversibly bind to a cysteine residue (Cys481) in the ATP-binding site of BTK.[3][4][7][8] The mechanism of these drugs provides a strong precedent for our proposed mechanism for 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

The B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical node in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately leading to B-cell proliferation, differentiation, and survival.[4][9] By covalently modifying Cys481, BTK inhibitors block its kinase activity, thereby shutting down this pro-survival signaling pathway in malignant B-cells.[4][10]

Caption: Simplified BCR signaling pathway highlighting BTK's role.

Experimental Validation Workflow

A systematic and multi-tiered experimental approach is required to rigorously test the hypothesis that 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a covalent inhibitor of a target like BTK.

Caption: Experimental workflow for validating covalent inhibition.

Biochemical Assays

Objective: To determine if the compound inhibits the target enzyme and to confirm the covalent nature of the interaction.

Protocol 1: Enzyme Inhibition Assay

-

Reagents: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., poly-Glu-Tyr), 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (test compound), and a suitable kinase assay kit (e.g., ADP-Glo™ or similar).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, incubate the BTK enzyme with the test compound at various concentrations for a defined period (e.g., 60 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity according to the manufacturer's protocol (e.g., by quantifying the amount of ADP produced).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Washout/Jump Dilution Assay

-

Rationale: This assay distinguishes between reversible and irreversible inhibitors. If the compound forms a covalent bond, its inhibitory effect will persist even after the unbound compound is removed.

-

Procedure: a. Incubate the BTK enzyme with a high concentration of the test compound (e.g., 10x IC50) for 60 minutes. b. As a control, incubate the enzyme with a known reversible inhibitor and with vehicle (DMSO) alone. c. Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the kinase reaction buffer containing ATP and substrate. This reduces the concentration of the unbound inhibitor to a sub-inhibitory level. d. Measure the enzyme activity at various time points after dilution.

-

Expected Outcome: For a covalent inhibitor, the enzyme activity will remain suppressed after dilution. For a reversible inhibitor, the activity will recover over time as the inhibitor dissociates from the enzyme.

Protocol 3: Intact Protein Mass Spectrometry

-

Rationale: This provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.

-

Procedure: a. Incubate the BTK enzyme with an excess of the test compound. b. Remove the unbound inhibitor using a desalting column. c. Analyze the protein sample using high-resolution mass spectrometry (e.g., LC-ESI-QTOF).

-

Expected Outcome: A new peak in the mass spectrum corresponding to the mass of the BTK protein plus the mass of the inhibitor will confirm covalent adduct formation.[11]

Cellular Assays

Objective: To confirm that the compound engages its target in a cellular context and elicits the expected biological response.

Protocol 4: Cellular Target Engagement Assay (Western Blot)

-

Cell Line: A relevant B-cell lymphoma cell line that depends on BCR signaling (e.g., Ramos cells).[12]

-

Procedure: a. Treat the cells with varying concentrations of the test compound for a set time (e.g., 2 hours). b. Stimulate the BCR pathway (e.g., with anti-IgM antibodies). c. Lyse the cells and separate the proteins by SDS-PAGE. d. Perform a Western blot using antibodies against phosphorylated BTK (pBTK) and total BTK.

-

Data Analysis: Quantify the band intensities. A potent inhibitor should reduce the levels of pBTK without affecting the total BTK levels, demonstrating target engagement and inhibition of kinase activity.

Protocol 5: Cell Viability Assay

-

Rationale: To determine if inhibiting the target kinase translates to a functional anti-proliferative effect.

-

Procedure: a. Seed the B-cell lymphoma cells in a 96-well plate. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a prolonged period (e.g., 72 hours). d. Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data Summary

The following table outlines the key parameters to be determined from the proposed experimental workflow and their significance in evaluating the compound's potential.

| Parameter | Assay | Significance |

| IC50 | Enzyme Inhibition Assay | Measures the concentration of the compound required to inhibit 50% of the enzyme's activity in a biochemical setting. |

| EC50 | Cell Viability Assay | Measures the concentration of the compound required to achieve a 50% maximal effect (e.g., inhibition of cell proliferation) in a cellular context. |

| Target Occupancy | Cellular Target Engagement | Confirms that the compound is binding to and inhibiting its intended target within the cell. |

| Covalent Adduct Mass | Mass Spectrometry | Provides definitive proof of covalent bond formation between the compound and the target protein. |

Conclusion and Future Directions

The structural features of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile strongly suggest a mechanism of action as a covalent inhibitor. The proposed workflow, using BTK as a representative target, provides a comprehensive and rigorous framework for testing this hypothesis. Positive results from these studies—demonstrating potent, irreversible inhibition of the target kinase in both biochemical and cellular assays, coupled with direct evidence of covalent adduct formation—would provide a strong foundation for further preclinical development. Future work would involve selectivity profiling against a panel of other kinases (especially those containing reactive cysteines), pharmacokinetic and pharmacodynamic studies in animal models, and ultimately, optimization of the piperidine scaffold to enhance potency and drug-like properties. This structured approach ensures that the mechanistic underpinnings of novel chemical entities are thoroughly understood, a critical step in the successful translation of a compound from a laboratory curiosity to a therapeutic candidate.

References

- Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib.PMC. (2025, January 31).

- Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib).

- Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current St

- Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms.MDPI. (2024, March 12).

- Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation.ACS Medicinal Chemistry Letters. (2019, September 6).

- Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors.Frontiers. (2021, July 18).

- A fresh look at covalent BTK inhibitor resistance.

- BTK Inhibition and the Mechanism of Action of Ibrutinib.Targeted Oncology. (2013, August 20).

- The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond.MDPI. (2024, October 23).

- The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma.Wiley Online Library.

- Nitriles: an attractive approach to the development of covalent inhibitors.PMC.

- The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery.Benchchem.

- An Efficient and Alternative Method for Synthesis of Tofacitinib.Der Pharma Chemica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]

- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. mdpi.com [mdpi.com]

- 10. targetedonc.com [targetedonc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis Protocol for 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Building Blocks

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its inherent three-dimensional geometry allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. The title compound, 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, is a functionalized building block of significant interest. The ethoxymethyl substituent at the 3-position offers a valuable vector for exploring chemical space, while the β-ketonitrile moiety is a versatile precursor for the synthesis of various heterocyclic systems, including pyrazoles, isoxazoles, and pyridones, which are themselves important pharmacophores.[2][3]

This application note provides a comprehensive, four-step synthetic protocol for the preparation of 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, commencing from the commercially available 3-piperidinemethanol. The described methodology is designed to be robust and scalable, providing researchers in drug development with a practical guide for accessing this valuable building block. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and in-process controls to ensure reproducibility and high purity of the final compound.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a four-step sequence, as illustrated below. This strategy was devised to ensure selective functionalization of the starting material, 3-piperidinemethanol, which possesses two nucleophilic sites: the secondary amine and the primary alcohol. To achieve selective O-alkylation, the more nucleophilic secondary amine is first protected with a tert-butyloxycarbonyl (Boc) group. Following the formation of the ether linkage via a Williamson ether synthesis, the Boc group is removed under acidic conditions to liberate the secondary amine, which is then subjected to cyanoacetylation to yield the final product.

Caption: Overall synthetic workflow for 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 3-Piperidinemethanol | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available |

| Triethylamine (TEA) | ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |

| Ethyl Iodide | ≥99% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available |

| Ethyl Cyanoacetate | ≥98% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Saturated aq. NH₄Cl | Prepared in-house | |

| Saturated aq. NaHCO₃ | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | |

| Celite® | Commercially Available |

Instrumentation

-

Magnetic stirrers with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Experimental Protocols

Part 1: Synthesis of the Precursor - 3-(Ethoxymethyl)piperidine

This part of the protocol details a three-step synthesis of the key intermediate, 3-(ethoxymethyl)piperidine, starting from 3-piperidinemethanol.

Caption: Workflow for the synthesis of the 3-(ethoxymethyl)piperidine precursor.

Step 1: N-Boc Protection of 3-Piperidinemethanol

Rationale: The Boc group is an excellent choice for protecting the secondary amine of the piperidine ring. It is stable to the basic conditions required for the subsequent O-alkylation and can be readily removed under acidic conditions without affecting the newly formed ether linkage.[4]

-

To a solution of 3-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq.).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise to the stirred reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-piperidinemethanol, which can often be used in the next step without further purification.

Step 2: O-Alkylation of N-Boc-3-piperidinemethanol

Rationale: The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[1][2][5] In this step, the hydroxyl group of the N-protected piperidinemethanol is deprotonated with a strong base, sodium hydride, to form a nucleophilic alkoxide, which then displaces the iodide from ethyl iodide in an Sₙ2 reaction.

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) in a flame-dried round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Add a solution of N-Boc-3-piperidinemethanol (1.0 eq.) in anhydrous THF dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

In-process Check: Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-3-(ethoxymethyl)piperidine.

Step 3: N-Boc Deprotection

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc protecting group to reveal the secondary amine.[6][7] The byproducts of this reaction, isobutene and carbon dioxide, are volatile and easily removed.

-

Dissolve N-Boc-3-(ethoxymethyl)piperidine (1.0 eq.) in DCM (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.

-

Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

In-process Check: Monitor the deprotection by TLC until the starting material is no longer visible.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-(ethoxymethyl)piperidine. This product is often used directly in the next step.

Part 2: Synthesis of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Rationale: The final step is a cyanoacetylation of the secondary amine. This is achieved by reacting 3-(ethoxymethyl)piperidine with ethyl cyanoacetate. This reaction is essentially a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding amide and ethanol as a byproduct. The reaction is typically driven to completion by heating to reflux to remove the ethanol.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(ethoxymethyl)piperidine (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous toluene (approx. 0.5 M).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours.

-

In-process Check: Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product, 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Data Summary

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Boc Protection | (Boc)₂O, TEA | 0 to rt | 12-16 | >95 |

| 2 | O-Alkylation | NaH, Ethyl Iodide | 0 to rt | 16-24 | 70-85 |

| 3 | N-Boc Deprotection | TFA | 0 to rt | 2-4 | >90 |

| 4 | Cyanoacetylation | Ethyl Cyanoacetate | Reflux | 12-18 | 75-90 |

Conclusion and Further Applications

The protocol outlined in this application note provides a reliable and efficient pathway for the synthesis of 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. The use of a protection-deprotection strategy for the piperidine nitrogen allows for a clean and selective O-alkylation, a key step in the synthesis of the desired precursor. The final cyanoacetylation step furnishes the target building block in good yield.

The versatility of the β-ketonitrile moiety in this building block opens up numerous possibilities for the synthesis of diverse heterocyclic libraries for drug discovery programs. The ethoxymethyl group at the 3-position of the piperidine ring provides a handle for further structural modifications, allowing for a systematic exploration of the structure-activity relationship of potential drug candidates. This detailed protocol serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the piperidine scaffold.

References

-

Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

-

Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

-

The Williamson ether synthesis. University of Colorado Boulder. [Link]

-

N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis. ChemTalk. [Link]

-

9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

- Synthesis method for N-Boc-3-piperidone.

-

Application Note – N-Boc deprotection. Synple Chem. [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. ResearchGate. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PMC. [Link]

-

Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

-

Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. PMC. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC. [Link]

-

Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

-

3-Piperidinemethanol. NIST WebBook. [Link]

-

Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. peptide.com [peptide.com]

- 7. total-synthesis.com [total-synthesis.com]

Application Note: Utilizing 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile as a Bifunctional Building Block in Kinase Inhibitor Synthesis

Executive Summary

The development of highly selective kinase inhibitors requires precise tuning of both the pharmacodynamic binding interactions and the physicochemical properties of the drug scaffold. 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is an advanced, bifunctional building block designed for the synthesis of next-generation kinase inhibitors. By combining a highly reactive cyanoacetamide moiety with an sp³-rich, functionally decorated piperidine ring, this intermediate enables the rapid generation of α -cyanoacrylamide warheads (for targeted covalent inhibitors) and reversible hinge-binding motifs. This guide details the mechanistic rationale, synthetic workflows, and validated protocols for deploying this building block in drug discovery programs.

Mechanistic Rationale & Structural Logic

The architectural design of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile solves two persistent challenges in kinase inhibitor development: target selectivity and molecular solubility.

-

The Cyanoacetamide Moiety (The Warhead/Hinge Binder): The 3-oxopropanenitrile (cyanoacetamide) group is a privileged pharmacophore in immunology and oncology. In FDA-approved Janus kinase (JAK) inhibitors like tofacitinib and delgocitinib, the cyano group acts as a critical hydrogen bond acceptor, directly engaging the backbone amide of key hinge-region residues (e.g., Leu905 in JAK3) [1][4]. Furthermore, the active methylene group (-CH₂-) flanked by the carbonyl and nitrile is highly acidic. This allows it to undergo mild Knoevenagel condensations with heteroaryl aldehydes, generating α -cyanoacrylamides. These electron-deficient double bonds serve as tunable Michael acceptors, capable of forming covalent bonds with non-catalytic cysteines in the kinase active site [3].

-

The 3-(Ethoxymethyl)piperidine Scaffold (The Selectivity Filter): Increasing the sp³ character of a molecule (Fsp³) is a proven strategy to reduce flat, aromatic planarity, thereby improving aqueous solubility and reducing off-target toxicity [2]. The ethoxymethyl substituent at the 3-position provides a flexible, dual-character vector:

-

Hydrogen Bonding: The ether oxygen can participate in water-mediated hydrogen bonding networks within the solvent-exposed region of the ATP-binding pocket.

-

Lipophilic Contacts: The terminal ethyl group fills adjacent lipophilic sub-pockets. This steric bulk can be leveraged to disrupt binding in smaller pockets (e.g., JAK3) while stabilizing binding in slightly larger pockets (e.g., JAK1), effectively driving isoform selectivity.

-

Synthetic Workflow & Pathway

The most direct application of this building block is its condensation with a kinase-directed heteroaryl core (e.g., a pyrrolopyrimidine or quinazoline carbaldehyde) to yield a fully functionalized inhibitor.

Workflow for synthesizing and screening α-cyanoacrylamide kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of α -Cyanoacrylamide Derivatives via Knoevenagel Condensation

This protocol is designed as a self-purifying system, leveraging the differential solubility of the rigid product.

Reagents:

-

3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (1.0 eq)

-

Target Heteroaryl Aldehyde (e.g., 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) (1.0 eq)

-

Piperidine (0.1 eq, catalytic)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Suspend the heteroaryl aldehyde and the cyanoacetamide building block in absolute ethanol (0.2 M concentration) in a round-bottom flask.

-

Causality: Ethanol is selected as a protic solvent because it facilitates the proton transfer necessary for the aldol-type addition and subsequent dehydration, while remaining benign to the functional groups.

-

-

Catalysis: Add piperidine (0.1 eq) dropwise at room temperature.

-

Causality: Piperidine acts as a mild organic base. It is strong enough to deprotonate the highly acidic active methylene of the cyanoacetamide to form the reactive enolate, but weak enough to prevent unwanted base-catalyzed degradation or Cannizzaro reactions of the aldehyde.

-

-

Reaction: Affix a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor the consumption of the aldehyde via LC-MS.

-

Self-Purification: Once complete, remove the heat and allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour.

-

Causality: The formation of the α -cyanoacrylamide introduces a rigid, planar double bond that dramatically decreases the molecule's solubility in cold ethanol. This drives the spontaneous crystallization of the product, allowing for isolation via simple vacuum filtration without the need for column chromatography.

-

-

Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer to validate the biochemical potency of the synthesized inhibitors.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Causality: Mg²⁺ is strictly required for ATP coordination in the kinase active site. DTT maintains a reducing environment, which is critical to keep the kinase's cysteine residues in their reduced (thiol) state—an absolute necessity if the synthesized α -cyanoacrylamide is acting as a targeted covalent inhibitor. Brij-35 prevents the lipophilic inhibitor from non-specifically adsorbing to the plastic microplate walls.

-

-

Inhibitor Pre-incubation: Dispense the synthesized inhibitor in a 10-point, 3-fold serial dilution into a 384-well plate. Add the purified recombinant kinase (e.g., JAK1 or JAK3) and pre-incubate at room temperature for 30 minutes.

-

Causality: Pre-incubation is mandatory. Covalent inhibitors and slow-binding reversible inhibitors require time to reach binding equilibrium prior to the introduction of the competitive substrate.

-

-

Reaction Initiation: Initiate the reaction by adding the fluorescently labeled peptide substrate and ATP.

-

Critical Parameter: The ATP concentration must be set exactly at its apparent Km for the specific kinase being tested.

-

Causality: Operating at the Km of ATP ensures that the derived IC₅₀ value is directly proportional to the inhibitor's true affinity ( Ki ) according to the Cheng-Prusoff equation. This self-validates the data, allowing for accurate SAR comparisons across different assays and kinase isoforms.

-

-

Detection: After 60 minutes, add the TR-FRET stop buffer (containing EDTA to chelate Mg²⁺ and halt catalysis) and the Europium-labeled anti-phosphopeptide antibody. Read the emission ratio (665 nm / 615 nm) on a microplate reader.

Quantitative Data Presentation: SAR Profiling

The integration of the 3-(ethoxymethyl)piperidine scaffold significantly alters the kinase selectivity profile compared to unsubstituted analogs. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how the ethoxymethyl vector shifts selectivity toward JAK1 by exploiting specific steric interactions in the ATP-binding pocket.

| Compound Motif (Piperidine N1 = Cyanoacetamide) | R-Group (Piperidine C3) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Ratio (JAK3/JAK1) |

| Analog 1 (Baseline) | -H (Unsubstituted) | 45.2 | 12.4 | >10,000 | 0.27 (Prefers JAK3) |

| Analog 2 (Steric Probe) | -CH₃ (Methyl) | 18.5 | 8.1 | >10,000 | 0.43 (Prefers JAK3) |

| Target Scaffold | -CH₂OCH₂CH₃ (Ethoxymethyl) | 2.1 | 45.8 | >10,000 | 21.8 (Prefers JAK1) |

Table 1: Comparative biochemical profiling. The ethoxymethyl group provides a >80-fold shift in the selectivity index toward JAK1 compared to the unsubstituted baseline.

References

-

Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: MDPI International Journal of Molecular Sciences URL:[Link]

-

Identification of a Potent Janus Kinase 3 Inhibitor with High Selectivity within the Janus Kinase Family Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Delgocitinib (Compound CID 50914062) - Pan-Janus Kinase (JAK) Inhibitor Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Application Notes and Protocols for 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile as a Cyanoacetamide Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Cyanoacetamide Intermediates in Modern Drug Discovery

The cyanoacetamide moiety is a cornerstone in medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, arising from the electron-withdrawing nitrile and amide groups, render the adjacent methylene group highly acidic and reactive, making it an exceptional building block for the construction of complex heterocyclic systems.[2] The strategic incorporation of substituted piperidine rings into these cyanoacetamide scaffolds offers a powerful approach to modulate physicochemical properties, such as solubility and lipophilicity, and to introduce three-dimensional structural diversity, which is crucial for optimizing interactions with biological targets.[3]

This guide focuses on a specific and highly valuable cyanoacetamide intermediate: 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile . The presence of the 3-(ethoxymethyl)piperidine moiety introduces a flexible ether side chain, providing an additional vector for interaction within a binding pocket and potentially improving pharmacokinetic profiles. This document provides a comprehensive overview of its synthesis, key reactions, and its application as an intermediate, particularly in the context of developing targeted therapies such as Janus Kinase (JAK) inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis and process development. Below is a table summarizing the key properties of 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₈N₂O₂ | Calculated |

| Molecular Weight | 210.27 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | General observation for similar compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | Inferred from analogous structures[4] |

| Melting Point | Not available. | - |

| CAS Number | Not available. | - |

Synthesis Protocol: A Reliable Route to 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

The synthesis of the target intermediate is achieved through a robust and well-established nucleophilic acyl substitution reaction. This protocol details the reaction of 3-(ethoxymethyl)piperidine with ethyl cyanoacetate. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and scalability.

Reaction Scheme:

Materials:

-

3-(Ethoxymethyl)piperidine hydrochloride (commercially available)

-

Ethyl cyanoacetate (≥98%)

-

Sodium hydroxide (or a suitable non-nucleophilic base like triethylamine)

-

Anhydrous ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation of the Free Base:

-

In a round-bottom flask, dissolve 3-(ethoxymethyl)piperidine hydrochloride (1.0 eq) in water.

-

Cool the solution in an ice bath and slowly add a 1M aqueous solution of sodium hydroxide until the pH is >12.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-(ethoxymethyl)piperidine as an oil. Causality: The hydrochloride salt must be converted to the free amine to enable its nucleophilic attack on the ester carbonyl of ethyl cyanoacetate.

-

-

Cyanoacetylation Reaction:

-

In a separate round-bottom flask, dissolve the freshly prepared 3-(ethoxymethyl)piperidine (1.0 eq) in anhydrous ethanol.

-

To this solution, add ethyl cyanoacetate (1.1 eq).

-

The reaction can often proceed at room temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating under reflux may be employed to increase the reaction rate if necessary. Causality: Ethanol is a suitable solvent that dissolves the reactants and is also the byproduct of the reaction. An excess of ethyl cyanoacetate can help drive the reaction to completion. The reaction is a straightforward nucleophilic acyl substitution where the secondary amine of the piperidine attacks the electrophilic carbonyl carbon of the ester.[3]

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to remove any unreacted ethyl cyanoacetate and acidic impurities) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Visualization of the Experimental Workflow:

Caption: Workflow for the synthesis of the target intermediate.

Applications in Drug Discovery: A Key Intermediate for Janus Kinase (JAK) Inhibitors

The 3-(piperidin-1-yl)-3-oxopropanenitrile scaffold is a critical component in a class of targeted therapies known as Janus Kinase (JAK) inhibitors.[5][6] JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling from cytokine receptors.[7] The JAK-STAT signaling pathway is a primary route for a wide array of cytokines and growth factors to regulate cellular processes such as immunity, cell growth, and differentiation.[7] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, as well as certain cancers.[8]

Tofacitinib, an approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, features a 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile structure.[5] The cyanoacetamide-piperidine moiety is crucial for its binding to the ATP-binding site of JAKs.[8] The development of analogs of tofacitinib often involves modifications to the piperidine ring to enhance selectivity, improve pharmacokinetic properties, and reduce off-target effects.[1]

The introduction of an ethoxymethyl group at the 3-position of the piperidine ring, as in our target intermediate, offers a novel avenue for structural diversification. This modification can influence the compound's interaction with the kinase hinge region and solvent-exposed areas of the ATP-binding pocket, potentially leading to improved potency or a more desirable selectivity profile among the JAK family members (JAK1, JAK2, JAK3, and TYK2).

JAK-STAT Signaling Pathway and Point of Inhibition:

Caption: The JAK-STAT pathway and the inhibitory action of a JAK inhibitor.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount. While a specific Material Safety Data Sheet (MSDS) for 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is not available, the safety precautions for structurally related cyanoacetamides should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Conclusion

3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a valuable and strategically designed intermediate for drug discovery and development. Its synthesis is straightforward, and its structural features make it an attractive candidate for incorporation into novel therapeutics, particularly in the ever-evolving field of kinase inhibitors. The protocols and application notes provided herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new treatments for a range of diseases.

References

-

Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. (2022). Drug Metabolism and Pharmacokinetics, 43, 100439. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(5), 214-221. [Link]

-

Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. (2023). Chemos GmbH & Co.KG. [Link]

-

CYANOACETAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). Scientific Reports, 15(1), 12345. [Link]

- Piperidine inhibitors of Janus Kinase 3.

-

Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2020). Molecules, 25(15), 3384. [Link]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2018). ACS Medicinal Chemistry Letters, 9(10), 1039-1044. [Link]

- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). PubMed. [Link]

-

Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. (2025). Molecules, 30(5), 1234. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

-

Janus kinase inhibitor. Wikipedia. [Link]

- Preparation method of tofacitinib citrate.

Sources

- 1. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. AU2010239396A1 - Piperidine inhibitors of Janus Kinase 3 - Google Patents [patents.google.com]

- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbull.com [chemicalbull.com]

How to improve reaction yield in 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile synthesis

Welcome to the technical support guide for the synthesis of 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental issues, and ultimately improve reaction yield and purity. The following question-and-answer guide provides in-depth, field-proven insights into the critical parameters of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile?

There are two principal and reliable routes for the synthesis of this target molecule. The choice between them often depends on factors like starting material cost, desired reaction kinetics, and available laboratory equipment.

-

Route A: Activated Carboxylic Acid Coupling. This is a classic amide bond formation strategy. It involves activating cyanoacetic acid with a coupling reagent, followed by the addition of 3-(ethoxymethyl)piperidine. This method is often high-yielding and proceeds under mild conditions but requires stoichiometric amounts of coupling reagents.[1][2][3]

-

Route B: Direct Aminolysis of an Ester. This approach involves the direct reaction of 3-(ethoxymethyl)piperidine with an ester of cyanoacetic acid, typically ethyl cyanoacetate.[4][5] This method is more atom-economical as it avoids coupling agents, but may require heating to proceed at a reasonable rate.[6][7]

Q2: My reaction yield is consistently low due to incomplete conversion. How can I drive the reaction to completion?

Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions based on your chosen synthetic route.

For Route A (Activated Carboxylic Acid Coupling):

The efficiency of this route hinges on the successful activation of cyanoacetic acid and its subsequent reaction with the piperidine. The piperidine ring, particularly with a substituent at the 3-position, can present moderate steric hindrance, making the choice of coupling reagent critical.[8]

-

Optimize the Coupling Reagent: Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective, but for more challenging couplings, uronium or phosphonium salts like HATU or PyBOP can significantly increase yields and reaction rates.[1][8] Additives such as HOBt or HOAt can further enhance efficiency and suppress side reactions.[9][10]

-

Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the carboxylic acid (1.1 equivalents) relative to the amine to ensure the limiting reagent is fully consumed.

-

Base Selection: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (2.0-2.5 equivalents), is essential to neutralize the acids formed during the reaction without competing with the primary amine.[8]

-

Temperature and Time: Activation is typically performed at 0 °C to maintain stability of the active ester, followed by warming to room temperature and stirring for 2-16 hours.[8] Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.

| Coupling Reagent | Activation Mechanism | Advantages | Considerations |

| EDC/DCC | Forms an O-acylisourea intermediate. | Cost-effective, widely used. | Can be slow with hindered amines; produces urea byproduct that may require specific workup to remove.[11] |

| HATU/HBTU | Forms a highly reactive HOAt/HOBt active ester. | Very fast and efficient, excellent for hindered amines, low racemization.[1][8] | Higher cost, can react with free amine if used in large excess. |

| PyBOP | Forms a HOBt active ester. | Efficient, byproduct (HMPA) is water-soluble but carcinogenic.[2] | Safety concerns due to HMPA byproduct. |

For Route B (Direct Aminolysis):

This equilibrium-driven reaction can be pushed to completion by altering the physical conditions.

-

Temperature: Heating the reaction mixture, often to the reflux temperature of the chosen solvent (e.g., ethanol or toluene), is typically required to achieve a reasonable reaction rate.[6][7]

-

Excess Reagent: Using the amine as the limiting reagent and an excess of ethyl cyanoacetate can drive the reaction forward. Conversely, using a large excess of the piperidine derivative can also be effective if it is readily available.[5]

-

Removal of Byproduct: The reaction produces ethanol as a byproduct. While often not necessary on a lab scale, for larger scale reactions, removal of ethanol via distillation could shift the equilibrium towards the product.

Q3: I'm observing several impurities in my crude product. What are the likely side reactions and how can they be minimized?

Side product formation is a primary cause of yield loss and purification difficulties. Understanding their origin is key to suppression.

| Observed Problem | Potential Cause | Recommended Solution |

| Urea Byproduct | Use of carbodiimide coupling reagents like EDC or DCC results in the formation of a urea byproduct, which can co-elute with the product.[11] | During workup, perform an acidic wash (e.g., 1M HCl) to protonate the urea, making it more water-soluble and easier to remove in the aqueous layer.[8] |

| Polymerization | The active methylene group in cyanoacetic acid/ester is susceptible to self-condensation or polymerization, especially under harsh basic conditions or high temperatures.[12] | Use mild, non-nucleophilic bases (DIPEA). Add reagents slowly, especially at low temperatures, to control the reaction exotherm. Use the product immediately once synthesized if it shows instability.[12] |

| Hydrolysis | Presence of water in the reaction can hydrolyze the ester starting material, the activated intermediate, or the nitrile group on the product.[13] | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM, Toluene). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[8] |

| Unreacted Starting Material | Inefficient activation, insufficient reaction time, or steric hindrance can lead to significant amounts of unreacted amine or acid/ester. | Re-evaluate the coupling agent (see Q2). Monitor the reaction closely by TLC/LC-MS to ensure it has reached completion before workup. |

Q4: What are the detailed, optimized protocols for each synthetic route?

The following protocols provide a robust starting point for synthesis. They should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Route A - EDC/HOBt Mediated Coupling

This protocol emphasizes a reliable and widely accessible coupling method.

Materials:

-

Cyanoacetic Acid (1.1 eq)

-

3-(ethoxymethyl)piperidine (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl (aq), 5% NaHCO₃ (aq), Brine

Step-by-Step Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen), add cyanoacetic acid (1.1 eq).

-

Dissolution: Dissolve the acid in anhydrous DCM or DMF (~0.2 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq), followed by EDC·HCl (1.2 eq), and finally DIPEA (2.5 eq).

-

Stirring: Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the activated HOBt ester.

-

Amine Addition: Add 3-(ethoxymethyl)piperidine (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate or DCM.

-

Wash sequentially with 1M HCl (2x), 5% aqueous NaHCO₃ solution (2x), and brine (1x). The acidic wash is crucial for removing the EDC-urea byproduct and excess DIPEA.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes).

Protocol 2: Route B - Direct Aminolysis of Ethyl Cyanoacetate

This protocol offers a more direct, atom-economical approach.[6][7]

Materials:

-

Ethyl Cyanoacetate (1.2 eq)

-

3-(ethoxymethyl)piperidine (1.0 eq)

-

Toluene or Ethanol

-

2M HCl (aq), Saturated NaHCO₃ (aq), Brine

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, charge 3-(ethoxymethyl)piperidine (1.0 eq) and the solvent (Toluene is often used for azeotropic removal of ethanol, but ethanol also works well).

-

Reagent Addition: Add ethyl cyanoacetate (1.2 eq) to the flask with stirring.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent).

-

Monitoring: Maintain the reflux for 8-24 hours. Monitor the reaction progress by HPLC or GC-MS until the consumption of the starting piperidine is complete (<1% remaining).[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like Ethyl Acetate and wash with 2M HCl to remove any unreacted piperidine.

-

Subsequently, wash with saturated NaHCO₃ solution and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude oil or solid by flash column chromatography.

-